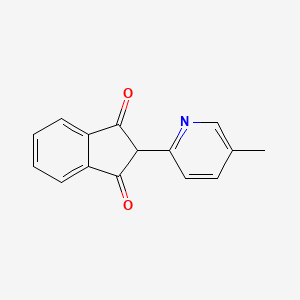
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenethyl group, along with the thiadiazole ring, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorophenethyl alcohol.
Formation of Intermediate: The alcohol is converted to the corresponding bromide using phosphorus tribromide.
Cyclization: The bromide is then reacted with thiosemicarbazide under basic conditions to form the thiadiazole ring.
Final Product: The resulting intermediate is further treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenethyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Fluorophenethyl)-1,3,4-thiadiazol-2-amine
- 5-(3-Chloro-4-fluorophenethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical stability compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9ClFN3S |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
5-[2-(4-chloro-3-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15) |
Clave InChI |
FBIRVORFDBUREW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC2=NN=C(S2)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)


![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)

![(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol](/img/structure/B15333850.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)


![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)

![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

